3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a chloro group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Chlorination: The chloro group is introduced via a chlorination reaction, which can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Carboxylation: The benzoic acid moiety is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent and base.
Major Products:
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of dechlorinated products or other reduced derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Catalysis: It can be used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to serve as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used in the modification of biomolecules, aiding in the development of targeted therapies and diagnostic tools.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Agriculture: It may be employed in the development of agrochemicals, enhancing the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Reactive Intermediates: The boronic ester group can form reactive intermediates that participate in further chemical transformations, contributing to its biological and chemical effects.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronic ester used in similar cross-coupling reactions.
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Another derivative with a sulfonamide group, used in medicinal chemistry.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with similar reactivity in cross-coupling reactions.
Uniqueness:
Functional Diversity: The presence of both a chloro group and a boronic ester group provides a unique combination of reactivity, making it versatile for various synthetic applications.
Biological Activity: Its potential as a building block in drug development and bioconjugation sets it apart from simpler boronic esters.
Properties
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPJIQZQOCGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904310-72-1 | |
Record name | 3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.